

A Comparative Analysis of (S)-Butaprost Free Acid and Bimatoprost on Gene Expression

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Compound of Interest

Compound Name: (S)-Butaprost free acid

Cat. No.: B564249

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of **(S)-Butaprost free acid** and bimatoprost on gene expression, drawing upon available experimental data. The information is intended to assist researchers in understanding the distinct molecular mechanisms of these two compounds, which are both relevant in ophthalmological research, particularly in the context of glaucoma treatment. While both are lipid mediators influencing ocular physiology, their receptor targets and subsequent signaling cascades result in differential gene expression profiles.

Overview of Compounds

(S)-Butaprost free acid is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2.^{[1][2]} The EP2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).^[3]

Bimatoprost is a synthetic prostamide, an analogue of prostaglandin F2-alpha.^[4] It is a prodrug that is hydrolyzed in the eye to its active form, bimatoprost free acid.^[5] Bimatoprost and its free acid are known to act on the prostamide receptor and the prostaglandin F (FP) receptor, which are GPCRs that couple to the Gq-alpha subunit, activating the phospholipase C pathway and the Rho/ROCK pathway.^{[6][7]}

Comparative Gene Expression Data

Direct, comprehensive comparative studies on the global gene expression profiles of **(S)-Butaprost free acid** and bimatoprost are limited. However, existing research provides insights into their differential effects on specific genes in ocular tissues. The following tables summarize key findings from studies investigating the impact of these compounds on gene expression.

Table 1: Differential Gene Expression in Human Primary Trabecular Meshwork Cells

Gene/Protein	Bimatoprost (1µM)	Bimatoprost Free Acid (1µM)	Fold Change	Time Point	Reference
TGF-β2	↓	↓	Not specified	24 & 72 hours	[8]
TNF	↓	↓	Not specified	24 & 72 hours	[8]
IGF-1	↓	↓	Not specified	24 & 72 hours	[8]
HGF	↓	↓	Not specified	24 & 72 hours	[8]
c-fos	↓	↓	Not specified	24 & 72 hours	[8]
c-jun	↓	↓	Not specified	24 & 72 hours	[8]
Histone deacetylase	↑	↑	Not specified	24 & 72 hours	[8]

Note: In this study, out of 182 sequences differentially expressed by bimatoprost treatment, 134 were also differentially expressed by bimatoprost free acid.[8]

Table 2: Comparison of (S)-Butaprost and Bimatoprost on CCN Family Gene Expression

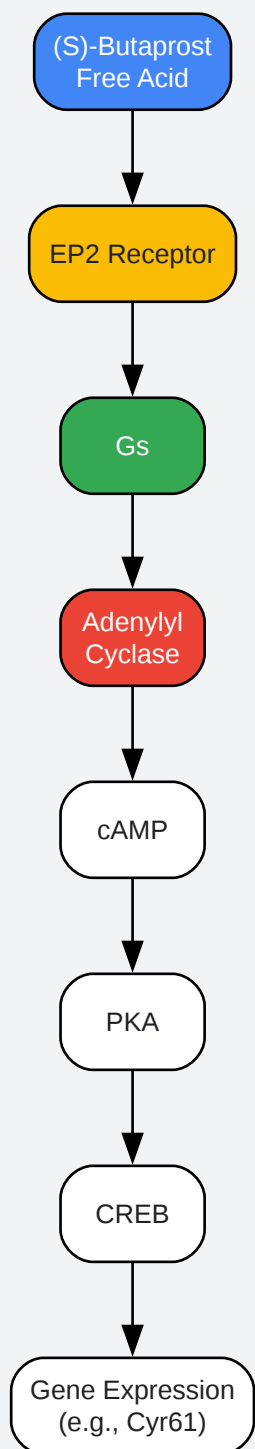
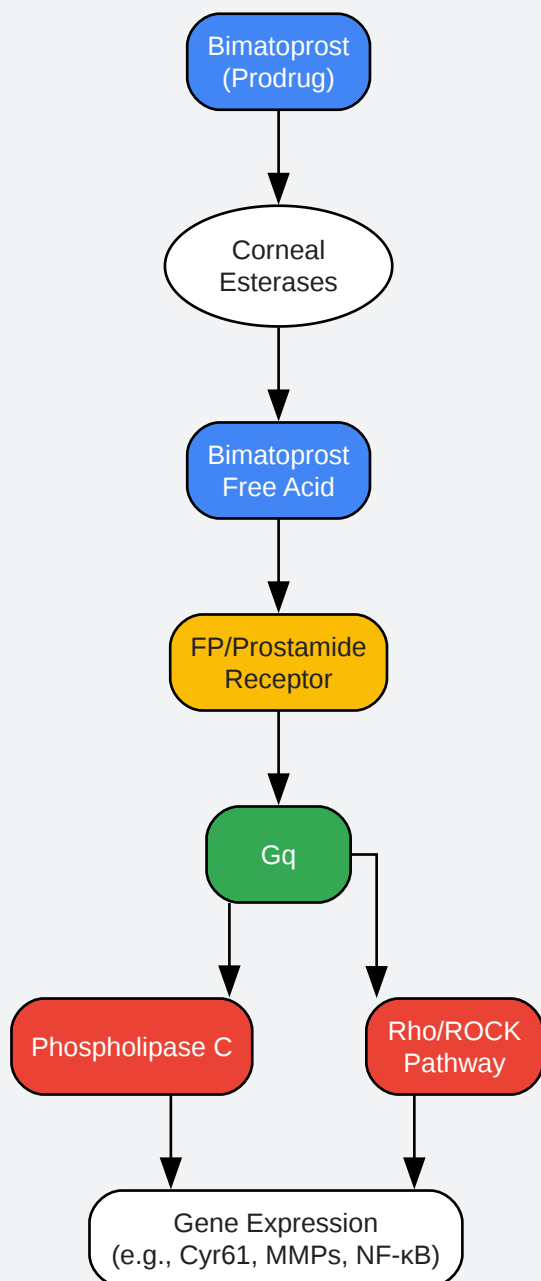
Gene	(S)-Butaprost	Bimatoprost	Cell/Tissue Type	Reference
Cyr61 (CCN1)	↑	↑	Feline Iris & Human Ciliary Smooth Muscle Cells	[7] [9]
CTGF (CCN2)	No significant change	No significant change	Feline Iris & Human Ciliary Smooth Muscle Cells	[7] [9]

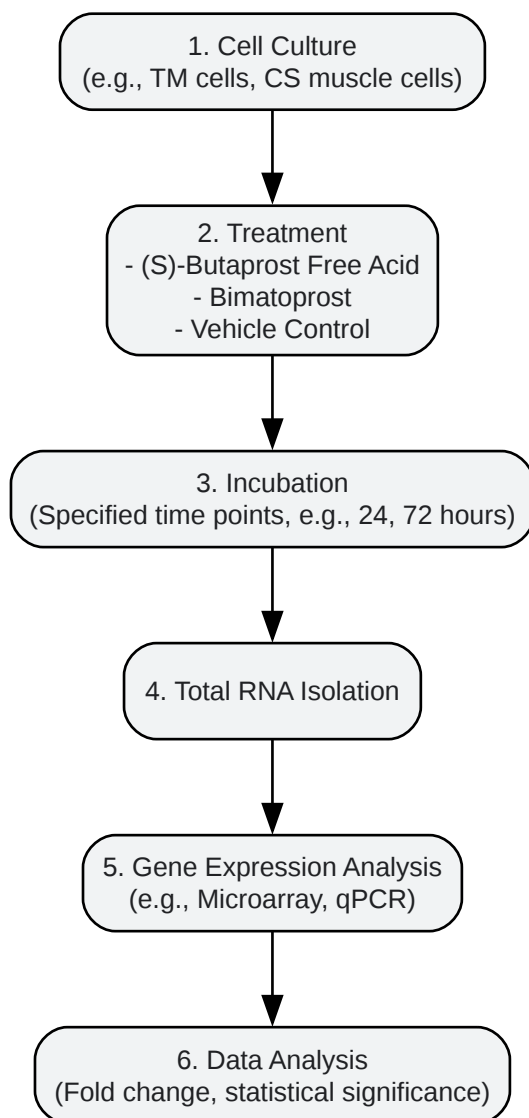
Table 3: Effects of Bimatoprost on Other Relevant Genes

Gene	Effect of Bimatoprost	Cell/Tissue Type	Reference
NF-κB p65	↑ (2.5-fold)	MOLT-3 cells	[10][11]
IκBα	↓ (to near zero)	MOLT-3 cells	[10][11]
MMP-9	↑	MOLT-3 cells	[10][11]
TIMP-4	↓	MOLT-3 cells	[10][11]
Fibronectin	↓	MOLT-3 cells	[10][11]
Aquaporin-1	↓	MOLT-3 cells & Rabbit Ciliary Epithelium	[10][12]
NRP-2	↓ (33% at 10nM)	Human Ciliary Body Smooth Muscle Cells	[13]
MMP1	↑ (dose-dependent)	Human Trabecular Meshwork Cells	[14]
MMP10	↑ (dramatic increase in glaucomatous TM cells)	Human Trabecular Meshwork Cells	[14]

Signaling Pathways and Experimental Workflows

The distinct signaling pathways activated by **(S)-Butaprost free acid** and bimatoprost are central to their differential effects on gene expression.

(S)-Butaprost Free Acid Signaling**Bimatoprost Signaling**



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